![molecular formula C20H15ClN4 B12879667 4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolo[1,2-b]pyrazole moiety and a chloropyridine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-b]pyrazole intermediate, which is then coupled with a chloropyridine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridin-4-yl)methanamine hydrochloride: A selective LOXL2 inhibitor with similar structural features.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with related pyridine and pyrazole structures used in anti-tubercular research.
N-(2-(5-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)pivalamide: A compound with similar pyrazole and chloropyridine moieties.
Uniqueness
4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is unique due to its specific combination of a quinoline core with a pyrrolo[1,2-b]pyrazole and chloropyridine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H15ClN4 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
4-[2-(4-chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline |
InChI |
InChI=1S/C20H15ClN4/c21-13-7-9-23-17(12-13)20-19(18-6-3-11-25(18)24-20)15-8-10-22-16-5-2-1-4-14(15)16/h1-2,4-5,7-10,12H,3,6,11H2 |
InChI-Schlüssel |
DIYJJYHGDKJAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=NN2C1)C3=NC=CC(=C3)Cl)C4=CC=NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


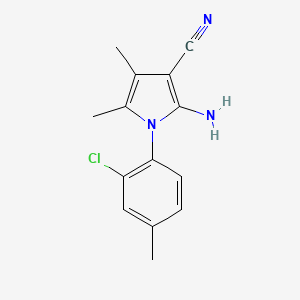
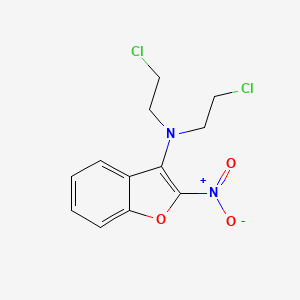
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

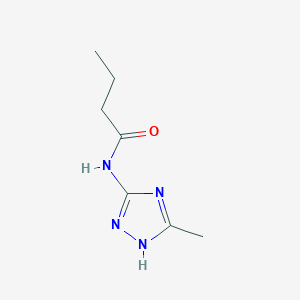
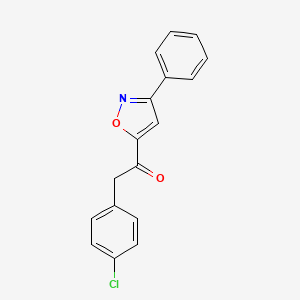
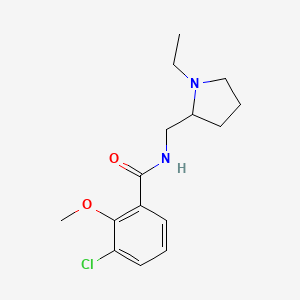
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
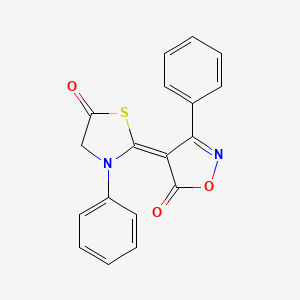
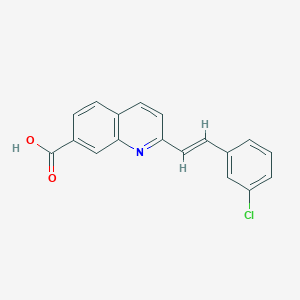
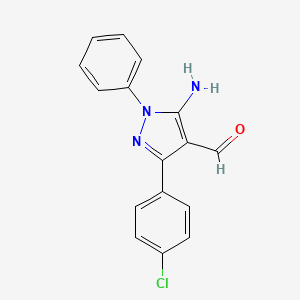
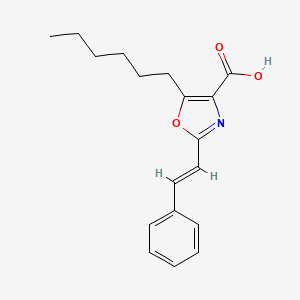

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
